molecular formula C11H11IN2 B13068965 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

Cat. No.: B13068965
M. Wt: 298.12 g/mol
InChI Key: GTFIQMRXGULZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of iodine, methyl groups, and a phenyl group attached to the pyrazole ring. It is known for its versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of iodine. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or acetic acid . The process can be summarized as follows:

    Condensation: Phenylhydrazine reacts with a 1,3-dicarbonyl compound to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

    Iodination: Iodine is introduced to the reaction mixture, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substitution: Various substituted pyrazoles.

    Oxidation: Pyrazole N-oxides.

    Reduction: Deiodinated pyrazoles.

Properties

Molecular Formula

C11H11IN2

Molecular Weight

298.12 g/mol

IUPAC Name

4-iodo-3,5-dimethyl-1-phenylpyrazole

InChI

InChI=1S/C11H11IN2/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

GTFIQMRXGULZQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.